molecular formula C15H10Cl2N2OS B2449670 3,4-dichloro-N-[5-cyano-2-(methylsulfanyl)phenyl]benzamide CAS No. 303147-24-2

3,4-dichloro-N-[5-cyano-2-(methylsulfanyl)phenyl]benzamide

Cat. No.: B2449670
CAS No.: 303147-24-2
M. Wt: 337.22
InChI Key: UZKPBAWYLXVDLC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-[5-cyano-2-(methylsulfanyl)phenyl]benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 5-cyano-2-(methylsulfanyl)aniline under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-[5-cyano-2-(methylsulfanyl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chlorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,4-dichloro-N-[5-cyano-2-(methylsulfanyl)phenyl]benzamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dichloro-N-(2-methylsulfanyl)phenyl)benzenecarboxamide
  • 3,4-Dichloro-N-(5-cyano-2-(ethylsulfanyl)phenyl)benzenecarboxamide

Uniqueness

3,4-dichloro-N-[5-cyano-2-(methylsulfanyl)phenyl]benzamide is unique due to the presence of both cyano and methylsulfanyl groups, which can impart distinct chemical and biological properties.

Properties

IUPAC Name

3,4-dichloro-N-(5-cyano-2-methylsulfanylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2OS/c1-21-14-5-2-9(8-18)6-13(14)19-15(20)10-3-4-11(16)12(17)7-10/h2-7H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZKPBAWYLXVDLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=C1)C#N)NC(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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